Monodictyphenone

Beschreibung

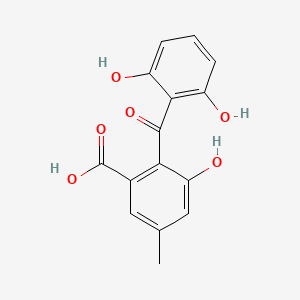

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12O6 |

|---|---|

Molekulargewicht |

288.25 g/mol |

IUPAC-Name |

2-(2,6-dihydroxybenzoyl)-3-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C15H12O6/c1-7-5-8(15(20)21)12(11(18)6-7)14(19)13-9(16)3-2-4-10(13)17/h2-6,16-18H,1H3,(H,20,21) |

InChI-Schlüssel |

UMNWQJSVQOCNEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)O)C(=O)O |

Herkunft des Produkts |

United States |

Occurrence and Distribution in Biological Systems

Fungal Producers and Associated Ecosystems

Several fungal genera and species have been implicated in the production of monodictyphenone or structurally related compounds. These fungi inhabit diverse ecological niches, including soil and marine environments. np-mrd.orgnih.govnih.govd-nb.infomdpi.comamibase.orgnih.gov

Aspergillus nidulans as a Primary Research Model

Aspergillus nidulans, a well-studied filamentous fungus, serves as a primary research model for understanding the biosynthesis of this compound. nih.govamibase.orgnih.govresearchgate.netnih.govasm.orgwisc.edu Research on A. nidulans has been instrumental in identifying the gene cluster responsible for this compound production, known as the mdp gene cluster. nih.govresearchgate.netasm.orgresearchgate.net This cluster includes mdpG, which encodes a non-reduced polyketide synthase (NR-PKS) essential for the synthesis of this compound and related emodin (B1671224) derivatives. nih.govresearchgate.net Studies involving targeted gene deletions in A. nidulans, particularly the deletion of cclA, a component of the COMPASS complex, have led to the derepression and subsequent production of this compound and emodin analogs, which were previously silent under standard laboratory conditions. nih.govnih.govresearchgate.netnih.govasm.orgwisc.edufrontiersin.org This indicates that the expression of the mdp gene cluster is subject to epigenetic regulation, influenced by chromatin modifications. nih.govnih.govfrontiersin.orgmdpi.com

Research findings in A. nidulans have provided detailed insights into the genetic and molecular mechanisms underlying this compound biosynthesis. For instance, the deletion of cclA in A. nidulans resulted in the production of this compound and emodin derivatives. nih.govnih.govresearchgate.netnih.govasm.orgwisc.edu Further targeted deletions within the cclA deletion strain helped identify the specific genes required for the biosynthesis of these compounds. nih.govresearchgate.netnih.govasm.org The identification of endocrocin (B1203551) as an intermediate in an mdpH deletion strain suggested that mdpH might encode a decarboxylase. nih.govresearchgate.netnih.govasm.org Additionally, inducible expression of mdpE, a putative aflR homolog, was shown to activate this compound biosynthesis. nih.gov

Data from studies on A. nidulans highlight the impact of genetic manipulation on secondary metabolite production. The following table summarizes the effect of cclA deletion on metabolite production:

| Strain | Major Secondary Metabolites Produced (under standard conditions) | Metabolites Produced Upon cclA Deletion |

| Wild Type | Sterigmatocystin (ST) | ST |

| stcJΔ mutant | Austinol, Dehydroaustinol | Austinol, Dehydroaustinol |

| stcJΔ, cclAΔ double mutant | Absence of ST | This compound, Emodin, Emodin analogs |

This table illustrates how the deletion of cclA in a stcJΔ background leads to the production of this compound and related compounds, which are not typically observed in the single stcJΔ mutant or wild type under standard conditions. nih.gov

Monodictys putredinis and Marine-Derived Fungi

This compound was initially isolated from the marine fungus Monodictys putredinis. np-mrd.orgnih.govd-nb.infomdpi.comresearchgate.net This fungus, often found associated with marine algae, is a significant natural source of the compound. d-nb.inforesearchgate.net The isolation of this compound from M. putredinis underscores the importance of marine environments as a source of novel secondary metabolites. nih.govd-nb.infomdpi.comnih.govup.ptsemanticscholar.orgunina.it

Marine-derived fungi, in general, have proven to be prolific producers of structurally unique and bioactive natural products, including benzophenone (B1666685) derivatives like this compound. nih.govd-nb.infomdpi.comnih.govup.ptsemanticscholar.orgunina.it These fungi inhabit diverse marine habitats, such as seawater, sediments, mangroves, sponges, and corals. semanticscholar.org The unique conditions of the marine environment, such as salinity, pressure, and competition, may contribute to the production of specific secondary metabolites by these fungi. up.pt

Beyond Monodictys putredinis, other marine-derived fungi have been reported to produce this compound or related benzophenones. For instance, iso-monodictyphenone, a new benzophenone, was isolated from the marine mangrove-derived fungal strain Penicillium sp. MA-37. nih.gov this compound itself has also been isolated from the ascidian-derived fungus Diaporthe sp. SYSU-MS4722. nih.govmdpi.comsemanticscholar.org

Other Genera Implicated in this compound Production or Analogs

While Aspergillus and Monodictys are prominent producers, other fungal genera have also been implicated in the production of this compound or structurally similar compounds. The biosynthetic pathway for this compound in A. nidulans shares similarities with pathways for related anthraquinones in other fungal species. nih.govpnas.org For example, the this compound-producing gene cluster in A. nidulans has homologs in other fungal species, although with variations in tailoring genes. pnas.orgwisc.edu

Studies comparing gene clusters have revealed homologies between the mdpG PKS in A. nidulans and PKS enzymes in other fungi that produce related compounds. pnas.orgplos.org For example, the plant pathogenic fungus Cladosporium fulvum produces the anthraquinone (B42736) cladofulvin via a PKS and gene cluster homologous to the this compound-producing gene cluster in Aspergillus nidulans. pnas.orgplos.org This suggests a conserved evolutionary origin for the biosynthesis of these types of compounds across different fungal genera. plos.org

Furthermore, some studies on fungal co-cultivation have indicated that the production of this compound can be influenced in genera other than Aspergillus. nih.gov While not directly producing this compound, some fungi may produce compounds that are structurally related or participate in ecological interactions that influence this compound production in co-habiting species. nih.govannualreviews.org

Ecological Niche and Environmental Relevance

The production of secondary metabolites like this compound is often linked to the ecological niche and environmental interactions of the producing fungi. nih.govamibase.orgfrontiersin.orgnih.govpnas.organnualreviews.orgnih.gov Fungi produce these compounds for various reasons, including defense against competitors, predators, and pathogens, as signaling molecules, and for adaptation to specific environmental conditions. nih.govresearchgate.netfrontiersin.organnualreviews.orgnih.govresearchgate.net

In the case of Aspergillus nidulans, this compound, along with emodin and its derivatives, has been found to be produced in Hülle cells, which are associated with cleistothecia (sexual fruiting bodies). europa.eubiorxiv.org These compounds have been shown to exert antifeedant effects on fungivorous animals like springtails and woodlice, suggesting a role in protecting fungal reproductive structures from predation. biorxiv.org This highlights an ecological function of this compound in securing the survival of the fungus in its environment. biorxiv.org

Marine-derived fungi, including Monodictys putredinis, inhabit environments with unique biological and physicochemical stresses. up.pt The production of secondary metabolites in these organisms is likely influenced by factors such as salinity, pressure, temperature variations, and competition with other marine organisms. up.pt The presence of this compound in these fungi may contribute to their ability to thrive in competitive marine ecosystems. nih.govd-nb.infomdpi.comnih.govup.ptsemanticscholar.orgunina.it

Biosynthetic Pathway Elucidation of Monodictyphenone

Overview of Polyketide Biosynthesis in Fungi

Fungal polyketides are a large class of secondary metabolites synthesized by PKSs wikipedia.orgresearchgate.net. Their biosynthesis shares significant similarities with fatty acid biosynthesis, utilizing simple precursors like acetyl-CoA and malonyl-CoA wikipedia.orgresearchgate.net. The genes responsible for the production of a specific polyketide are typically organized in gene clusters wikipedia.orgoup.com.

Role of Type I Polyketide Synthases (PKSs)

Fungal PKSs are generally classified as Type I iterative polyketide synthases (IPKSs) nih.govnih.gov. These are multidomain megasynthases that iteratively catalyze the elongation of the polyketide chain nih.govnih.gov. Unlike bacterial modular Type I PKSs that operate like an assembly line with distinct modules for each elongation step, fungal iterative Type I PKSs reuse a single set of active sites through multiple catalytic cycles nih.gov.

A minimal Type I PKS module typically contains a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain wikipedia.org. The AT domain is responsible for selecting the building block (e.g., malonyl-CoA), the KS domain catalyzes the C-C bond formation via Claisen condensation, and the ACP domain holds the growing polyketide chain via a thioester linkage wikipedia.orgscienceopen.com.

General Mechanisms of Chain Initiation, Extension, and Modification

Polyketide biosynthesis initiated by Type I PKSs typically begins with the loading of an acyl-CoA starter unit onto the ACP domain ontosight.ai. Subsequent rounds of chain extension involve the condensation of malonyl-CoA extender units to the growing chain, catalyzed by the KS domain wikipedia.orgscienceopen.com. The growing polyketide chain remains attached to the ACP domain as a thioester wikipedia.orgscienceopen.com.

Following chain elongation, the polyketide backbone can undergo various modifications catalyzed by additional domains within the PKS or by separate tailoring enzymes encoded within the gene cluster researchgate.netnih.gov. These modifications can include reduction (catalyzed by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains), cyclization, and aromatization, leading to the diverse structures of fungal polyketides nih.gov. The termination of the polyketide chain typically involves its release from the PKS, often mediated by a thioesterase (TE) or Claisen cyclase domain wikipedia.orgrasmusfrandsen.dk. However, some non-reducing PKSs lack a TE domain and require partnering enzymes for product release nih.govpnas.org.

Identification and Characterization of the Monodictyphenone (mdp) Gene Cluster

The biosynthesis of this compound in Aspergillus nidulans is governed by a specific gene cluster known as the mdp cluster nih.govresearchgate.net. This cluster was identified through research involving the deletion of the cclA gene, which is involved in chromatin-level regulation and its deletion led to the production of this compound and related compounds nih.govnih.gov. Targeted deletions within the cclA deletion strain allowed researchers to pinpoint the genes required for this compound biosynthesis nih.govnih.gov.

Genomic Organization and Gene Annotation (e.g., mdpG, mdpA, mdpE)

The mdp gene cluster in A. nidulans consists of multiple genes involved in the biosynthetic pathway nih.govresearchgate.net. The genes are physically linked in the genome and their expression is often co-regulated researchgate.netoup.com. The organization of the cluster shows open reading frames (ORFs) with specific directions of transcription and relative sizes nih.govresearchgate.net. Some genes within the cluster are directly involved in this compound synthesis, while others are not required nih.govresearchgate.net.

Key genes identified within the mdp cluster include:

mdpG: This gene encodes a non-reducing polyketide synthase (NR-PKS) and is considered the backbone gene of the cluster nih.govbiorxiv.org. MdpG is crucial for the synthesis of this compound and related emodin (B1671224) derivatives nih.govku.edu. It contains domains typical of an NR-PKS, such as starter unit ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP), but lacks a thioesterase (TE) domain nih.gov.

mdpE: This gene encodes a pathway-specific transcription factor (PSTF) homologous to AflR nih.govmdpi.com. MdpE acts as a positive acting DNA binding partner and is necessary for the generation of this compound mdpi.com. Induced expression of mdpE can activate the expression of other mdp cluster genes, leading to this compound production nih.govmdpi.com.

mdpA: This gene also encodes a transcription factor, homologous to AflJ, and functions as a coactivator in this compound biosynthesis nih.govmdpi.com. While MdpE is necessary for this compound production, mdpA is required for the synthesis of both this compound and related xanthones mdpi.com.

Other genes within the cluster, such as mdpF, which encodes a β-lactamase-like protein, are proposed to be involved in the release of the polyketide chain from the NR-PKS MdpG nih.govpnas.org. Genes like mdpH are suggested to encode enzymes like a decarboxylase, based on the accumulation of intermediates in deletion strains nih.govnih.gov.

Here is a table summarizing some of the key genes in the mdp cluster and their proposed roles:

| Gene Name | Proposed Function | Role in this compound Synthesis |

| mdpG | Non-reducing Polyketide Synthase | Backbone synthesis |

| mdpE | Pathway-Specific Transcription Factor | Positive regulator, necessary |

| mdpA | Transcription Factor (Coactivator) | Coactivator, required |

| mdpF | β-Lactamase-like protein | Polyketide release |

| mdpH | Decarboxylase | Involved in intermediate conversion |

Gene Knockout and Targeted Deletion Studies in Aspergillus nidulans

Targeted gene knockout and deletion studies in A. nidulans have been instrumental in elucidating the mdp biosynthetic pathway nih.govnih.gov. By deleting specific genes within the mdp cluster in a cclA deletion background (which derepresses the cluster), researchers could analyze the resulting metabolite profiles and determine the function of each gene nih.govnih.gov.

Deletion of the mdpG gene resulted in the complete absence of this compound, confirming its role as the core PKS responsible for synthesizing the polyketide backbone nih.govresearchgate.net. Deletion of the transcription factor genes, mdpA and mdpE, led to a significant decrease in this compound production, highlighting their regulatory roles researchgate.net. Specifically, inducing the expression of mdpE was shown to activate the mdp cluster and lead to this compound biosynthesis nih.gov.

Studies involving the deletion of other genes within the cluster, such as mdpB, mdpC, mdpJ, mdpK, and mdpL, resulted in the production of emodin and other emodin derivatives but not this compound, indicating that these genes are involved in the downstream steps converting emodin or its precursors to this compound nih.gov. The accumulation of endocrocin (B1203551) in an mdpH deletion strain suggested that MdpH functions as a decarboxylase in the pathway nih.govnih.gov.

These targeted deletion studies, coupled with metabolite analysis, have provided crucial evidence for the proposed roles of the genes within the mdp cluster and have helped to map out the biosynthetic route to this compound nih.govnih.gov.

Enzymatic Steps and Intermediate Compounds in the this compound Pathway

Based on bioinformatic analysis and the characterization of intermediates from gene deletion strains, a proposed biosynthetic pathway for this compound and related emodin derivatives in A. nidulans has been established nih.govresearchgate.net. The pathway begins with the action of the NR-PKS MdpG, which catalyzes the formation of an octaketide chain nih.gov.

Following the formation of the polyketide backbone by MdpG, a series of enzymatic steps catalyzed by other proteins encoded in the mdp cluster, as well as potentially enzymes encoded elsewhere in the genome, lead to the formation of this compound nih.govku.edu. Emodin (an anthraquinone) has been identified as a key intermediate in the biosynthesis of this compound nih.govpnas.orgnih.gov.

The conversion of emodin to this compound involves several steps, including reduction, cyclization, and oxidation reactions nih.govpnas.orgrsc.org. Enzymes like MdpC (a putative reductase) and MdpB (a putative dehydratase) have been implicated in the conversion of emodin to chrysophanol (B1684469) hydroquinone (B1673460) pnas.org. MdpH is suggested to be a decarboxylase involved in the pathway, as its deletion leads to the accumulation of endocrocin nih.govnih.gov.

Further enzymatic transformations, potentially involving monooxygenases like Baeyer–Villiger monooxygenases, are believed to be responsible for cleaving the anthraquinone (B42736) ring structure of intermediates like chrysophanol and forming the benzophenone (B1666685) core of this compound rsc.org. For instance, a Baeyer–Villiger monooxygenase (AgnL3) in Paecilomyces variotii, homologous to MdpL, was shown to be involved in the conversion of emodin and chrysophanol to this compound rsc.org.

Polyketide Synthase (MdpG) Activity and Octaketide Formation

The central enzyme in the early stages of this compound biosynthesis is MdpG, a non-reducing polyketide synthase (NR-PKS). wikipedia.orgnih.govwikidata.orguni.luuni.lucdutcm.edu.cnnih.govnih.gov MdpG is responsible for the iterative condensation of malonyl-CoA extender units to form a linear octaketide intermediate. wikipedia.org Characterization of MdpG has shown that it possesses the canonical domains typical of an NR-PKS, including a starter unit ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domain. wikipedia.org Notably, MdpG lacks a thioesterase (TE) domain, which is commonly found in many PKSs for product release. wikipedia.org The absence of a dedicated TE domain suggests that the release and initial cyclization of the polyketide chain from MdpG are facilitated by other mechanisms or enzymes within the cluster. wikipedia.org The formation of the octaketide backbone by MdpG sets the stage for subsequent modifications by tailoring enzymes.

Enzymatic Conversions and Tailoring Enzymes

Following the formation of the octaketide by MdpG, a series of enzymatic conversions catalyzed by tailoring enzymes encoded within the mdp gene cluster sculpt the polyketide backbone into the specific intermediate structures leading to this compound. wikidata.orgnih.gov

MdpC is identified as a short-chain dehydrogenase/reductase (SDR) that plays a role in the downstream processing of intermediates. wikidata.orgwikipedia.orgfishersci.iewikipedia.orgwikidata.org Research indicates that MdpC is involved in the conversion of tautomers of emodin hydroquinone. wikipedia.orgwikidata.org This enzymatic step is crucial for the deoxygenation process that occurs during the conversion of emodin to chrysophanol, an intermediate in the proposed pathway to this compound. nih.govfishersci.iebadd-cao.net The activity of MdpC highlights the importance of reduction reactions in shaping the final polyketide structure.

Genetic studies, particularly deletion mutants of the mdpH gene, have provided insights into the function of MdpH. The deletion of mdpH leads to the accumulation of endocrocin, an intermediate compound possessing a carboxyl group. wikipedia.orgnih.govnih.govnih.govnih.govcdutcm.edu.cnnih.gov This observation strongly suggests that MdpH functions as a decarboxylase, catalyzing the removal of a carboxyl group from a pathway intermediate, likely atrochrysone (B1255113) carboxylic acid, to yield atrochrysone, which is subsequently converted to emodin. wikidata.orgnih.gov While initially considered a potential facilitator of emodin biosynthesis, the accumulation of endocrocin in the absence of MdpH points towards its role in a decarboxylation step that directs the pathway towards emodin and subsequently this compound, rather than allowing endocrocin to accumulate or be processed differently. wikipedia.orgcdutcm.edu.cn

MdpF is a protein encoded in the mdp cluster that shows similarity to β-lactamases. wikipedia.orgnih.govwikidata.orguni.lunih.gov While the precise enzymatic activity of MdpF in this compound biosynthesis is still being investigated, its homology to β-lactamases suggests a potential role in the release of the nascent polyketide chain from the MdpG polyketide synthase, particularly given the absence of a dedicated TE domain in MdpG. wikipedia.org Similar β-lactamase-like proteins have been implicated in polyketide release in other biosynthetic pathways involving NR-PKSs lacking a TE domain. wikipedia.org

Beyond the well-characterized enzymes, the mdp gene cluster encodes other proteins, including putative acyltransferases and cyclases, which are likely involved in further modifications and cyclization events of the polyketide intermediates. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org While specific roles for all these enzymes in the context of this compound biosynthesis are still being fully elucidated, their presence within the cluster underscores the complex series of enzymatic steps required to transform the linear octaketide into the characteristic multicyclic structure of this compound. Enzymes such as MdpB (related to scytalone (B1230633) dehydratase), MdpJ (a glutathione (B108866) S-transferase), MdpK (an oxidoreductase), and MdpL (a putative Baeyer-Villiger monooxygenase) have been implicated in the steps converting emodin to this compound. wikidata.orgnih.govbadd-cao.net Specifically, MdpL is proposed to catalyze a Baeyer-Villiger oxidation, a key step in the formation of the benzophenone core of this compound from an anthraquinone precursor like chrysophanol. badd-cao.netnih.gov

Characterization of Key Biosynthetic Intermediates

The identification and characterization of biosynthetic intermediates have been critical for piecing together the this compound pathway. Through the analysis of metabolites produced by gene deletion strains, several key compounds have been identified. Endocrocin is a notable intermediate that accumulates in strains lacking a functional MdpH, supporting the role of MdpH as a decarboxylase acting on an earlier precursor like atrochrysone carboxylic acid. wikipedia.orgnih.govnih.govnih.govnih.govcdutcm.edu.cnnih.gov Emodin has also been established as a key intermediate in the pathway, being produced in strains with deletions of genes downstream of the initial polyketide and early tailoring steps, but absent in strains with deletions affecting the core PKS or early tailoring enzymes like MdpF or MdpH. wikidata.orgnih.govnih.govcdutcm.edu.cnuni.lunih.gov The proposed pathway indicates that emodin is further processed through a series of steps, including conversion to chrysophanol, followed by Baeyer-Villiger oxidation and subsequent modifications to yield this compound. nih.govbadd-cao.net Other intermediates like atrochrysone carboxylic acid, atrochrysone, and emodin anthrone (B1665570) are also part of the proposed biosynthetic cascade leading to emodin. wikidata.orgnih.gov

Here is a table summarizing some of the key enzymes and their proposed roles in this compound biosynthesis:

| Enzyme | Proposed Role |

| MdpG | Polyketide Synthase (Octaketide formation) |

| MdpC | Short-Chain Dehydrogenase/Reductase |

| MdpH | Putative Decarboxylase |

| MdpF | Potential β-Lactamase-like (Polyketide release) |

| MdpB | Dehydratase |

| MdpL | Putative Baeyer-Villiger Monooxygenase |

Emodin and its Derivatives

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is a key intermediate in the biosynthesis of this compound and related compounds. asm.orgnih.govpnas.orgwikipedia.org Emodin itself is an anthraquinone derived from the polyketide pathway, specifically through the condensation of acetate (B1210297) units. mdpi.commdpi.comnih.gov In A. nidulans, the polyketide synthase MdpG is required for the synthesis of emodin, this compound, and related compounds. acs.orgnih.gov Deletion of the cclA gene in A. nidulans, which is part of the COMPASS complex, results in the production of this compound and various emodin derivatives. asm.orgnih.govnih.govresearchgate.net Analysis of deletion strains has helped identify the genes required for the biosynthesis of emodin analogs alongside this compound. asm.orgnih.gov

Endocrocin as a Pathway Intermediate

Endocrocin has been identified as an intermediate in the biosynthetic pathway leading to this compound. asm.orgnih.govnih.gov Research involving targeted gene deletions in A. nidulans has provided evidence for this. Specifically, the identification of endocrocin accumulation in a strain with a deletion in the mdpH gene suggests that MdpH may function as a decarboxylase in the pathway, acting on endocrocin or a related precursor. asm.orgnih.govnih.govresearchgate.net This places endocrocin upstream of the steps catalyzed by MdpH in the biosynthetic route to this compound.

Relationship to Anthrahydroquinones and Anthrones

The biosynthesis of this compound involves transformations of anthraquinone and anthrone intermediates. Emodin, an anthraquinone, and its corresponding anthrone, emodinanthrone, are central to this pathway. mdpi.comnih.govuniprot.org The conversion of emodinanthrone to emodin is catalyzed by the anthrone oxygenase MdpH. uniprot.org Further steps involve the modification of emodin to yield this compound through the action of several enzymes, including MdpB, MdpC, MdpJ, MdpK, and MdpL. uniprot.org Studies on the enzymatic reduction of emodin have shown the formation of tautomeric forms of emodin hydroquinone. acs.orgacs.orgnih.gov The short-chain dehydrogenase/reductase MdpC is involved in converting these tautomers into a 3-hydroxy-3,4-dihydroanthracen-1(2H)-one derivative, implying that deoxygenation is an initial step in this compound biosynthesis. uniprot.orgacs.orgacs.orgnih.gov

Relationship to Biosynthesis of Related Secondary Metabolites

This compound biosynthesis is interconnected with the production of other fungal secondary metabolites, sharing common precursors and enzymatic steps.

Co-production with Emodin and Emodin Analogs

This compound is often co-produced with emodin and its derivatives in fungal cultures. asm.orgnih.govpnas.orgnih.govresearchgate.net This co-production is a result of their shared biosynthetic pathway, originating from common polyketide precursors. asm.orgnih.govnih.gov The mdp gene cluster in A. nidulans is responsible for the production of both this compound and various emodin analogs. asm.orgnih.gov The regulation of this gene cluster, for instance, by the transcription factor MdpE, can lead to the production of both compound types. mdpi.com

Precursor Role in Xanthone (B1684191) Biosynthesis (e.g., Shamixanthones, Emericellin, Variecoxanthone A, Epishamixanthone)

This compound and emodin are considered precursors in the biosynthesis of prenylated xanthones in Aspergillus nidulans. acs.orgnih.gov Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone core structure. mdpi.com The biosynthesis of many fungal xanthones proceeds via the Baeyer-Villiger oxidation of anthraquinones like chrysophanol or related benzophenones such as this compound, which are subsequently cyclized to form the xanthone ring system. rsc.orgnih.gov Specific prenylated xanthones, including shamixanthone, emericellin, variecoxanthone A, and epishamixanthone, are known to be produced in A. nidulans. acs.orgnih.gov The mdpG gene, essential for this compound and emodin synthesis, is also required for the biosynthesis of these prenylated xanthones, supporting the precursor role of this compound and emodin. acs.orgnih.gov

Link to Chrysophanol and Other Anthraquinones

Chrysophanol is another anthraquinone closely related to emodin and plays a role in fungal secondary metabolism, including xanthone biosynthesis. pnas.orgmdpi.comnih.govrsc.orgwikidata.org Emodin is a precursor to chrysophanol in some fungal pathways, with the conversion involving deoxygenation. mdpi.comrsc.orgnih.gov While chrysophanol can be converted to benzophenones like this compound via Baeyer-Villiger oxidation, the precise branching points and interconversions between emodin, chrysophanol, and this compound pathways can vary depending on the fungal species and specific enzymes involved. rsc.orgnih.gov The biosynthesis of other anthraquinones is also linked through shared initial polyketide assembly steps and tailoring enzymes. pnas.orgnih.gov

Regulation of Monodictyphenone Biosynthesis

Genetic Regulation of the mdp Gene Cluster

The primary layer of regulation for monodictyphenone biosynthesis occurs at the genetic level, involving specific transcription factors that control the expression of the mdp gene cluster.

The mdp gene cluster contains two genes, mdpA and mdpE, that encode pathway-specific transcription factors crucial for its regulation. mdpi.comresearchgate.net MdpE is a Zn(II)2Cys6 transcription factor, homologous to AflR, which is a well-characterized activator of the aflatoxin biosynthetic gene cluster. mdpi.comnih.gov MdpA is homologous to AflJ (also known as AflS), which acts as a co-activator in aflatoxin biosynthesis. mdpi.comnih.gov

Experimental evidence has shown that MdpE is the primary positive-acting DNA binding partner responsible for activating the transcription of the mdp cluster genes. mdpi.com In contrast, MdpA functions as a co-activator, enhancing the transcriptional activity initiated by MdpE. mdpi.comasm.org This regulatory mechanism, involving an activator and a co-activator, mirrors the AflR-AflS model for the regulation of the sterigmatocystin gene cluster in A. nidulans. mdpi.com

Deletion of either mdpA or mdpE leads to a significant reduction in the production of this compound and its derivatives, highlighting their essential roles in the regulation of the biosynthetic pathway. researchgate.netnih.gov Interestingly, while MdpE is necessary for this compound generation, it is not required for the synthesis of related xanthones that can also be produced from intermediates of the same pathway. mdpi.com Conversely, MdpA is required for the synthesis of both this compound and the associated xanthones. mdpi.com

To investigate the specific functions of MdpA and MdpE, researchers have utilized the inducible alcA promoter from A. nidulans. mdpi.comasm.orgresearchgate.net This promoter can be activated by specific inducers, allowing for controlled expression of target genes. By replacing the native promoters of mdpA and mdpE with the alcA promoter, it was possible to induce their expression experimentally. nih.govasm.orgresearchgate.net

Studies involving the alcA promoter-driven expression of mdpE demonstrated that inducing this gene alone was sufficient to activate the mdp gene cluster and lead to the production of this compound and emodin (B1671224) analogs. mdpi.comnih.gov In contrast, the induced expression of mdpA alone did not result in the activation of the cluster. mdpi.com However, when the expression of mdpE was induced to high levels, it could partially bypass the requirement for MdpA, suggesting that under strong activation, the co-activator function of MdpA is less critical. nih.gov These experiments were pivotal in confirming the role of MdpE as the primary activator and MdpA as a co-activator in the this compound biosynthetic pathway. asm.orgresearchgate.netnih.gov

Epigenetic Control Mechanisms

In addition to direct genetic regulation, the biosynthesis of this compound is also under the control of epigenetic mechanisms. These processes involve modifications to the chromatin structure, which can either permit or restrict access of the transcriptional machinery to the mdp gene cluster.

Many fungal secondary metabolite gene clusters, including the mdp cluster, are located in regions of the chromosome that are subject to chromatin-level regulation. nih.govnih.gov These regions can be tightly packed as heterochromatin, leading to gene silencing under normal growth conditions. nih.gov The modification of the chromatin landscape is a key mechanism for controlling the expression of these otherwise silent gene clusters. nih.govnih.gov Histone modifications, such as acetylation and methylation, play a crucial role in altering chromatin structure and thereby regulating gene expression. nih.govuu.nloup.com

A key breakthrough in understanding the regulation of this compound biosynthesis came from the investigation of the COMPASS (Complex of Proteins Associated with Set1). nih.govasm.org This complex is responsible for the methylation of lysine 4 on histone H3 (H3K4), a modification generally associated with active transcription. nih.govnih.gov

In A. nidulans, the deletion of the cclA gene, a component of the COMPASS complex, unexpectedly led to the activation of the otherwise silent mdp gene cluster and the production of this compound, emodin, and their derivatives. nih.govasm.orgnih.govnih.gov CclA is an ortholog of Bre2 in Saccharomyces cerevisiae. nih.govnih.gov The loss of CclA function results in reduced levels of H3K4 di- and trimethylation (H3K4me2/3) at the 5' end of the mdp cluster genes. nih.gov This reduction in a supposedly activating mark is counterintuitively associated with the de-repression of the gene cluster, suggesting a complex regulatory role for H3K4 methylation in this context. nih.gov This finding demonstrates that targeting epigenetic regulators, such as the COMPASS complex, can be a powerful strategy for activating silent biosynthetic gene clusters and discovering new natural products. nih.gov

The Velvet Complex is a global regulatory system in fungi that coordinates secondary metabolism with fungal development, often in response to light. wikipedia.orgscispace.com The core components of this complex are VeA, VelB, and LaeA. wikipedia.org LaeA is a nuclear protein that is considered a master regulator of secondary metabolism in many fungi. scispace.comnih.gov The Velvet proteins, including VeA and VelB, interact with LaeA to form a heterotrimeric complex that can modulate the expression of numerous secondary metabolite gene clusters. scispace.commaynoothuniversity.ie

While the direct regulatory link between the Velvet Complex and the this compound gene cluster is not as explicitly detailed as that of the COMPASS complex, its role as a global regulator of secondary metabolism suggests a potential influence. scispace.comnih.gov The Velvet Complex is known to affect chromatin remodeling, potentially through modulating the activity of methyltransferases like LaeA, thereby influencing the expression of gene clusters across the genome. scispace.com

Strategies for Activating Cryptic Biosynthetic Pathways

The biosynthesis of many fungal secondary metabolites, including this compound, is often silent or occurs at very low levels under standard laboratory conditions. The genes responsible for their production are located in biosynthetic gene clusters (BGCs) that are tightly regulated. Activating these "cryptic" or silent BGCs is a significant area of research for the discovery of new natural products. Various strategies have been developed to induce the expression of these gene clusters, ranging from altering cultivation conditions to precise genetic manipulation.

One-Strain Many-Compounds (OSMAC) Approach

The One-Strain Many-Compounds (OSMAC) approach is a fundamental strategy in natural product discovery that leverages the principle that a single microbial strain can produce a variety of secondary metabolites when its growth conditions are altered nih.govfrontiersin.org. This method involves systematically changing cultivation parameters to trigger the expression of otherwise silent biosynthetic gene clusters nih.gov. While direct studies detailing the application of the OSMAC approach to specifically enhance this compound production are not extensively documented in the available literature, the principles of this strategy are broadly applicable to fungi like Aspergillus nidulans, the known producer of this compound.

The OSMAC approach is based on the understanding that secondary metabolism is highly sensitive to environmental cues. By manipulating these cues, researchers can influence the metabolic output of a fungus.

Key Parameters of the OSMAC Approach

| Parameter | Description of Variation | Potential Impact on Fungal Metabolism |

| Media Composition | Altering carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract), their concentrations, and the C/N ratio. | Different nutrient sources can trigger distinct metabolic pathways, leading to the production of different compounds nih.gov. |

| Physical Parameters | Modifying temperature, pH, aeration, and agitation speed. | These factors affect fungal growth and enzyme activity, which can in turn influence the production of secondary metabolites nih.gov. |

| Solid vs. Liquid Culture | Growing the fungus on solid substrates (e.g., rice, wheat) versus in liquid fermentation. | The physical environment can significantly alter gene expression and metabolite profiles. |

| Addition of Elicitors | Introducing small molecules or extracts that can induce a metabolic response. | Elicitors can mimic environmental stressors or signaling molecules, activating silent gene clusters nih.gov. |

The OSMAC strategy is a powerful, yet empirical, tool for exploring the full biosynthetic potential of a microorganism. Its application to A. nidulans could potentially lead to the discovery of optimal conditions for this compound production or even the identification of novel derivatives.

Microbial Co-culture Techniques

Microbial co-cultivation is a strategy that mimics the natural environment where microorganisms rarely exist in isolation. Instead, they are part of complex communities where they interact with other species nih.gov. These interactions, which can be competitive or symbiotic, often trigger the production of secondary metabolites that are not synthesized in pure cultures nih.gov. While specific examples of using co-culture to induce this compound biosynthesis are not prominent in the scientific literature, this technique holds significant potential for activating the mdp gene cluster in Aspergillus nidulans.

The rationale behind co-culture is that the presence of another microorganism can act as a biotic stressor or a source of signaling molecules, leading to the activation of silent biosynthetic gene clusters as a defense or communication mechanism.

Mechanisms of Induction in Co-culture

| Interaction Type | Description | Example of Potential Outcome |

| Competition | Microorganisms compete for nutrients and space. | This can lead to the production of antimicrobial compounds to inhibit the growth of competitors. |

| Chemical Signaling | One microorganism produces a molecule that is perceived by the other, leading to a change in gene expression. | A bacterium could release a compound that activates the mdp gene cluster in A. nidulans. |

| Physical Contact | Direct physical interaction between different microbial species can trigger a metabolic response. | Studies have shown that physical contact between bacteria and fungi can induce the production of fungal secondary metabolites nih.gov. |

For instance, co-culturing A. nidulans with various soil bacteria or other fungi could potentially lead to the discovery of a specific interaction that triggers or enhances the production of this compound. This approach does not require prior knowledge of the regulatory mechanisms and can lead to the discovery of novel inducers of secondary metabolism.

Chemical Epigenetic Modification (e.g., Histone Deacetylase Inhibitors)

Epigenetic regulation plays a crucial role in controlling the expression of fungal biosynthetic gene clusters, many of which are located in tightly packed, transcriptionally silent regions of chromatin called heterochromatin nih.gov. Chemical epigenetic modification involves the use of small molecules that can alter the chromatin structure, leading to the activation of silent gene clusters nih.gov. This approach has been successfully used to induce the production of novel secondary metabolites in various fungi.

One of the key mechanisms of epigenetic silencing is histone deacetylation, which is carried out by enzymes called histone deacetylases (HDACs). HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription. The use of histone deacetylase inhibitors (HDACi) can reverse this process, leading to a more open chromatin state and the activation of gene expression sapub.orgnih.gov.

Role of Histone Deacetylation in Gene Silencing and Its Reversal by Inhibitors

| Process | Enzyme | Effect on Chromatin | Consequence for Gene Expression |

| Histone Deacetylation | Histone Deacetylase (HDAC) | Increased positive charge on histones, leading to tighter DNA binding and chromatin condensation. | Repression of gene transcription (silencing). |

| Histone Acetylation | Histone Acetyltransferase (HAT) | Neutralization of positive charge on histones, leading to looser DNA binding and chromatin decondensation. | Activation of gene transcription. |

| HDAC Inhibition | Histone Deacetylase Inhibitors (HDACi) | Prevents the removal of acetyl groups, leading to an accumulation of acetylated histones and a more open chromatin structure. | Activation of previously silent genes. |

The production of this compound in Aspergillus nidulans has been linked to epigenetic regulation through the deletion of cclA, a gene involved in histone methylation nih.gov. This finding strongly suggests that the mdp gene cluster is under epigenetic control and that the use of chemical epigenetic modifiers could be a viable strategy to induce its expression. While specific studies on the use of HDAC inhibitors to produce this compound are not detailed, the general success of this approach in fungi makes it a promising avenue for future research.

Molecular-Based and Synthetic Biology Approaches

Recent advances in molecular biology and synthetic biology have provided powerful tools for the targeted activation of silent biosynthetic gene clusters. These approaches offer a more precise and predictable way to induce the production of desired secondary metabolites compared to random screening methods.

A common feature of fungal biosynthetic gene clusters is the presence of pathway-specific regulatory genes, often transcription factors, that control the expression of the entire cluster. In the case of this compound, the mdp gene cluster in Aspergillus nidulans contains the regulatory genes mdpE and mdpA nih.gov.

Research has shown that mdpE acts as a positive regulator, and its overexpression can activate the entire mdp gene cluster, leading to the production of this compound and its derivatives nih.gov. A powerful technique to achieve this is promoter insertion, where the native, often weak or inactive, promoter of the regulatory gene is replaced with a strong, inducible promoter.

Experimental Evidence for Promoter Insertion in this compound Biosynthesis

| Gene Targeted | Promoter Used | Outcome | Reference |

| mdpE | Inducible alcA promoter | Activation of the mdp gene cluster and production of this compound. | nih.gov |

| mdpA | Inducible alcA promoter | No significant production of this compound, confirming its role as a co-activator rather than the primary activator. | nih.gov |

This targeted approach not only confirms the function of regulatory genes but also provides a reliable method for producing the desired compound for further study and potential applications.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized genetic engineering, offering a versatile platform for precise genome editing and transcriptional control nih.govnih.govfrontiersin.org. In the context of activating silent biosynthetic gene clusters, a modified version of the CRISPR-Cas9 system, known as CRISPR activation (CRISPRa), is particularly valuable nih.gov.

In CRISPRa, a deactivated Cas9 (dCas9) protein, which can bind to DNA but not cut it, is fused to a transcriptional activation domain. This dCas9-activator complex can then be guided by a specific single-guide RNA (sgRNA) to the promoter region of a target gene or gene cluster. The binding of the activator domain to the promoter recruits the cellular transcription machinery, leading to the activation of gene expression nih.gov.

Potential Application of CRISPRa for this compound Production

| Component | Function | Target in mdp Cluster |

| dCas9-Activator Fusion Protein | A nuclease-dead Cas9 protein linked to a transcriptional activator (e.g., VP64, VPR). | Binds to the target DNA sequence without cleaving it and recruits RNA polymerase. |

| sgRNA | A short RNA molecule that guides the dCas9-activator complex to a specific DNA sequence. | A sequence complementary to the promoter of mdpE or other key biosynthetic genes in the mdp cluster. |

While there are no specific reports to date on the use of CRISPR-Cas9 technology to activate the this compound gene cluster, its successful application in activating other silent fungal BGCs in Aspergillus nidulans and other fungi demonstrates its significant potential nih.gov. This technology offers the ability to precisely and efficiently turn on specific gene clusters, making it a powerful tool for future efforts to produce this compound and discover novel natural products.

Fungal Artificial Chromosomes (FACs) for Heterologous Expression

The regulation of this compound biosynthesis, like that of many fungal secondary metabolites, is intricately linked to the expression of its corresponding biosynthetic gene cluster (BGC). Many of these BGCs remain transcriptionally silent or "cryptic" under standard laboratory conditions nih.govnih.gov. A powerful strategy to overcome this transcriptional silence and to study the function of such clusters is heterologous expression, where the entire BGC is transferred to and expressed in a well-characterized host organism. Fungal Artificial Chromosomes (FACs) have emerged as a robust technology for this purpose, enabling the capture and expression of large and complex BGCs uni.luresearchgate.net.

The FAC-based approach allows for the unbiased cloning of large, intact SM clusters from a single fungal genome for one-step transformation and expression in a model host uni.lu. This methodology is particularly advantageous for activating cryptic BGCs to discover novel natural products nih.govaimspress.com. The technology utilizes a vector that contains both an E. coli F replicon and an Aspergillus autonomously replicating sequence (AMA1), allowing the chromosome to be shuttled between E. coli and a fungal host, such as Aspergillus nidulans uni.lu. Aspergillus nidulans, a known producer of this compound, is also a common heterologous host, making this system potentially applicable for studying the mdp cluster nih.govaimspress.comnih.gov.

Research has demonstrated the successful application of FACs to activate silent BGCs and produce new secondary metabolites. In one application of this technology, termed FAC-Next-Gen-Sequencing (FAC-NGS), large, unsequenced DNA fragments (up to 300 kb) are captured and shuttled into an engineered fungal host nih.gov. This technique enables the capture of BGCs as individual FACs for heterologous expression in a modified strain of Aspergillus nidulans aimspress.comresearchgate.net. This approach has been used to investigate the biosynthetic potential of various fungi, leading to the production of numerous, previously unobserved secondary metabolites nih.govaimspress.com. For instance, the creation of ten BGC-FACs from extremophilic Penicillium species yielded fourteen different secondary metabolites when expressed in an A. nidulans host, eleven of which were not detected in the host strain's extracts alone nih.govresearchgate.net.

While the specific heterologous expression of the this compound gene cluster using FACs has not been explicitly detailed in the reviewed literature, the technology represents a significant tool for such an application. The mdp gene cluster in A. nidulans has been identified and characterized through gene deletion and promoter replacement studies nih.govnih.gov. The application of FAC technology could further elucidate its regulation and biosynthetic potential, potentially leading to the production of novel derivatives of this compound or emodin. The successful use of FACs to express other polyketide-based secondary metabolites underscores its feasibility for the mdp cluster.

The general findings from studies utilizing FACs for heterologous expression are summarized in the table below, illustrating the power of this technique.

| Host Organism | Source of BGCs | Key Findings |

| Aspergillus nidulans | Aspergillus terreus | Successful capture of 56 intact SM clusters; discovery of the astechrome biosynthetic machinery uni.lu. |

| Aspergillus nidulans (FAC-AnHH) | Penicillium fuscum & P. camembertii/clavigerum | Creation of ten BGC-FACs yielded fourteen different SMs; activation of silent BGCs resulted in NP yields as high as 50%–60% of crude extracts nih.govaimspress.com. |

This system-level methodology allows researchers to bypass the native regulatory circuits that may repress a BGC in its original host and to place the cluster into a host optimized for secondary metabolite production uni.lufrontiersin.org. By activating these cryptic pathways, FACs contribute significantly to the discovery of new natural products and the characterization of their biosynthetic machinery nih.govresearchgate.net.

Biological Activities and Mechanistic Studies Research Perspective

Antimicrobial Properties in Fungal Ecosystems

Monodictyphenone has been noted for its antimicrobial properties. It is considered a metabolite with antimicrobial activity nih.gov. Some studies have investigated the antimicrobial potential of compounds isolated from fungal species that also produce this compound or related structures. For instance, iso-monodictyphenone, isolated from Penicillium sp., displayed moderate antimicrobial activity against Aeromonas hydrophilia scielo.br. While direct, extensive data specifically on the broad antimicrobial spectrum of this compound itself against various fungal pathogens in ecological settings is not explicitly detailed in the search results, its classification as an antimicrobial metabolite and the activity of related compounds suggest a role in microbial interactions within fungal ecosystems nih.govscielo.br.

Modulation of Cellular Processes (e.g., Cytochrome P450 1A Inhibition, NAD(P)H:quinone Reductase Induction)

Research has indicated that this compound and structurally related compounds can modulate specific cellular enzymatic activities, notably involving cytochrome P450 enzymes and NAD(P)H:quinone reductase.

Dimeric chromanones, including monodictyochromes A and B, isolated from Monodictys putredinis, have shown inhibitory activity against cytochrome P450 1A (CYP1A). Monodictyochrome A exhibited an IC50 value of 5.3 µM, while Monodictyochrome B had an IC50 of 7.5 µM researchgate.net. Another study on monomeric xanthones from the same fungus reported that one compound inhibited CYP1A activity with an IC50 value of 3.0 µM researchgate.net. This compound itself has been identified as a competitive inhibitor of cytochrome P450 1A activity with an IC50 value of 6.5 ± 1.6 μM researchgate.net. Cytochrome P450 enzymes are crucial for the metabolism of various compounds, including toxins and drugs ontosight.aiacs.orgbiorxiv.org. Inhibition of these enzymes can alter metabolic pathways.

In addition to CYP1A inhibition, this compound and related compounds have been shown to induce NAD(P)H:quinone reductase (QR) activity. This compound induced a twofold increase in QR activity in cultured mouse Hepa 1c1c7 cells at a concentration of 5.3 ± 1.1 μM researchgate.net. Monodictyochromes A and B also showed moderate QR induction in the same cell line, with CD values (concentration required to double specific activity) of 22.1 and 24.8 μM, respectively researchgate.net. QR is an enzyme involved in detoxification by catalyzing two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species nih.gov. Induction of QR is considered a mechanism of chemoprevention nih.gov.

The modulation of these enzymes by this compound and its analogs suggests potential roles in detoxification processes and cellular defense mechanisms.

Here is a table summarizing the effects on CYP1A and QR:

| Compound | Cytochrome P450 1A Inhibition (IC₅₀) | NAD(P)H:quinone Reductase Induction (CD) | Cell Line |

| This compound | 6.5 ± 1.6 μM researchgate.net | 5.3 ± 1.1 μM (twofold induction) researchgate.net | Hepa 1c1c7 (mouse) |

| Monodictyochrome A | 5.3 μM researchgate.net | 22.1 μM (moderate induction) researchgate.net | Hepa 1c1c7 (mouse) |

| Monodictyochrome B | 7.5 μM researchgate.net | 24.8 μM (moderate induction) researchgate.net | Hepa 1c1c7 (mouse) |

| Monomeric Xanthone (B1684191) 2 | 3.0 μM researchgate.net | 12.0 μM (moderate induction) researchgate.net | Hepa 1c1c7 (mouse) |

| Monomeric Xanthone 3 | Weak inhibition of aromatase researchgate.net | 12.8 μM (moderate induction) researchgate.net | Hepa 1c1c7 (mouse) |

Interplay with Fungal Development and Ecological Interactions

This compound plays a role in the life cycle and ecological interactions of the fungi that produce it, particularly in Aspergillus nidulans.

Protection of Fungal Reproductive Structures (Hülle Cells, Cleistothecia)

In Aspergillus nidulans, this compound is part of a gene cluster (mdp/xpt cluster) whose products accumulate in specialized cells called Hülle cells uni-goettingen.deresearchgate.netnih.gov. Hülle cells surround and nurse the developing sexual fruiting bodies, known as cleistothecia nih.govbiorxiv.orgresearchgate.net. Cleistothecia serve as overwintering structures containing ascospores nih.govbiorxiv.org. The enzymes and metabolites of the this compound biosynthetic pathway are found in Hülle cells, and their synthesis is regulated by the velvet complex, which coordinates fungal development and secondary metabolism researchgate.netnih.gov. This localization suggests a protective function for these compounds.

Studies have shown that deletion strains of genes within the mdp/xpt cluster that are blocked in the conversion of anthraquinones to xanthones accumulate emodins and exhibit delayed maturation and growth of fruiting bodies nih.gov. This indicates a link between the production of these metabolites and proper sexual development.

Role in Inter-organismal Competition and Defense

This compound and other metabolites produced by the mdp/xpt gene cluster in A. nidulans contribute to the fungus's defense strategy against fungivorous animals nih.govbiorxiv.org. These metabolites exert antifeedant effects on predators such as springtails and woodlice nih.govbiorxiv.org. By accumulating these deterrent compounds in Hülle cells, which encase the reproductive cleistothecia, A. nidulans creates a protected niche for its sexual spores, enhancing its survival in competitive soil environments nih.govbiorxiv.org. This represents a chemical defense mechanism that provides a competitive advantage ebsco.com.

The production of secondary metabolites like this compound is a common strategy employed by fungi to interact with their environment, including competing with other microorganisms and defending against predation nih.govresearchgate.netnih.gov. The presence of the this compound gene cluster and the accumulation of its products in specific developmental structures like Hülle cells highlight the ecological significance of this compound in mediating fungal interactions and ensuring reproductive success uni-goettingen.deresearchgate.netnih.govbiorxiv.orgeuropa.eu.

Advanced Methodologies in Monodictyphenone Research

Structural Elucidation Techniques for Metabolites

Determining the precise chemical structures of monodictyphenone and its associated metabolites is fundamental to understanding their biological activities and biosynthetic origins. A combination of spectroscopic and diffraction methods is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in the structural elucidation of fungal secondary metabolites, including this compound and its derivatives. nih.govlabsolu.caidrblab.cnnih.govrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the complete set of proton and carbon signals and to establish connectivity within the molecular structure. nih.govbadd-cao.net Techniques such as 1H NMR, 13C NMR, HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the arrangement of atoms and functional groups. nih.govbadd-cao.net For instance, NMR analyses were key in determining the structures of agnestins A and B, metabolites found alongside this compound in Paecilomyces variotii. labsolu.caidrblab.cnrsc.org The application of cryoprobe NMR technology allows for the acquisition of comprehensive structural data even from limited quantities of purified metabolites. uni.luepa.gov NMR has also been used to identify intermediates in the this compound biosynthetic pathway, such as endocrocin (B1203551), by comparing spectroscopic data with literature values. badd-cao.netnih.gov Furthermore, NMR-based metabolomics has been employed to analyze metabolic shifts in genetically modified fungal strains, providing insights into the impact of gene manipulations on the production of this compound and other metabolites. easychem.orgmetabolomicsworkbench.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), is vital for determining the accurate molecular mass and elemental composition of this compound and its related compounds. nih.govnih.govuni.lumetabolomicsworkbench.orgfishersci.ienih.govnih.govwikipedia.orgreddit.com HRMS data is crucial for confirming the molecular formula derived from spectroscopic data and for identifying known compounds through database matching (dereplication). uni.lumetabolomicsworkbench.org LC-HRMS is particularly useful for analyzing complex fungal extracts, allowing for the detection and tentative identification of numerous metabolites present in a single sample. metabolomicsworkbench.orgnih.gov This technique has been applied in studies investigating the metabolic profiles of Aspergillus nidulans strains with targeted gene deletions in the this compound biosynthetic cluster. nih.gov HRMS analysis has also been used to identify unexpected metabolites or confirm the presence of intermediates in biosynthetic pathways. nih.gov For example, HRMS confirmed the molecular formula of agnestin B and provided fragmentation patterns distinct from this compound. fishersci.ie

X-ray Crystallography

X-ray crystallography provides unambiguous three-dimensional structural information, including the absolute configuration of a molecule, provided that suitable crystals can be obtained. uni.lumetabolomicsworkbench.org While obtaining crystals of every metabolite can be challenging, X-ray crystallography has been successfully applied to determine the structure and absolute configuration of compounds structurally related to this compound, such as agnestin B. labsolu.caidrblab.cnrsc.orgfishersci.ie This technique offers a definitive method for structure validation and is particularly valuable for complex or novel scaffolds where spectroscopic data alone may not be sufficient for complete structural assignment. uni.lu

Genetic Manipulation and Strain Engineering

Genetic manipulation techniques are fundamental to understanding the genetic basis of this compound biosynthesis and for engineering fungal strains to modulate its production. Research has focused on identifying the genes involved in the biosynthetic pathway and investigating their regulatory mechanisms.

Targeted Gene Deletions and Knockout Studies

Targeted gene deletions and knockout studies are powerful approaches for functionally characterizing genes within biosynthetic gene clusters (BGCs). By deleting specific genes within the this compound (mdp) cluster in Aspergillus nidulans, researchers have identified genes essential for the production of this compound and related emodin (B1671224) derivatives. badd-cao.netnih.govmetabolomicsworkbench.orgnih.govuni.lunih.gov For instance, deletion of cclA, a gene involved in epigenetic regulation, was shown to derepress the mdp cluster and lead to the production of this compound and emodin derivatives. badd-cao.netnih.govnih.govuni.lu Knockout of mdpG, which encodes a non-reduced polyketide synthase (NR-PKS), resulted in the complete absence of this compound, confirming its role as the backbone enzyme in the pathway. nih.govbidd.group Studies involving the deletion of mdpH suggested its potential role as a decarboxylase, leading to the accumulation of endocrocin as an intermediate. badd-cao.netnih.govnih.gov Deletion of transcription factor genes mdpA and mdpE also significantly impacted this compound production, indicating their regulatory roles. labsolu.canih.gov Furthermore, knocking out mdpF, encoding a β-lactamase, demonstrated its essentiality for the early steps of this compound biosynthesis. nih.gov

Table 1: Effects of Targeted Gene Deletions on this compound Biosynthesis in A. nidulans

| Deleted Gene | Proposed Function / Role | Effect on this compound Production | Observed Accumulation of Intermediates | Source |

| cclA | Epigenetic regulator (COMPASS complex) | Derepression, leads to production | Emodin derivatives | badd-cao.netnih.govnih.govuni.lu |

| mdpG | Non-reduced Polyketide Synthase (NR-PKS) | Complete disappearance | Not specified | nih.govbidd.group |

| mdpH | Putative Decarboxylase | Significant reduction | Endocrocin | badd-cao.netnih.govnih.gov |

| mdpA | Pathway-specific transcription factor (coactivator) | Significant decrease | Not specified | labsolu.canih.gov |

| mdpE | Pathway-specific transcription factor (DNA binding) | Significant decrease | Not specified | labsolu.canih.gov |

| mdpF | β-lactamase-like protein | Complete disappearance | Not specified | nih.gov |

Overexpression and Promoter Exchange

Overexpression and promoter exchange are molecular techniques used to manipulate the expression levels of specific genes within a BGC, thereby influencing metabolite production. Replacing the native promoter of a gene with a strong or inducible promoter, such as the alcA promoter, allows for controlled activation or increased transcription of the target gene. badd-cao.netnih.govnih.govuni.luresearchgate.net This approach has been employed to confirm the function of regulatory genes in the mdp cluster. For example, replacing the promoters of mdpE (a putative aflR homolog) and mdpA (a putative aflJ homolog) with the inducible alcA promoter demonstrated that MdpA functions as a coactivator. badd-cao.netnih.govnih.gov Inducing the expression of mdpE alone was shown to activate this compound biosynthesis. badd-cao.netnih.govnih.gov When both mdpE and mdpA promoters were replaced with the alcA promoter and induced, a significantly larger amount of a related compound (compound 10) accumulated compared to overexpression of mdpE alone, highlighting the synergistic effect of these transcription factors. badd-cao.netnih.gov These techniques are valuable for awakening silent gene clusters and increasing the yields of desired secondary metabolites. nih.govuni.lu

Table 2: Effects of Overexpression and Promoter Exchange on Metabolite Production in A. nidulans

| Manipulated Gene(s) | Manipulation Type | Effect on this compound Production | Observed Accumulation of Other Metabolites | Source |

| mdpE | Inducible alcA promoter exchange | Activation of biosynthesis | Emodin analogs, Compound 10 (after 72h) | badd-cao.netnih.govnih.gov |

| mdpA | Inducible alcA promoter exchange | Did not activate biosynthesis alone | Not specified | badd-cao.netnih.govnih.gov |

| mdpE and mdpA | Dual inducible alcA promoter exchange | Much larger amount of Compound 10 | Not specified | badd-cao.netnih.gov |

Bioinformatic and Computational Approaches

Bioinformatics and computational tools are integral to identifying and analyzing the genetic elements responsible for this compound biosynthesis. These methods allow for the prediction of gene clusters, the analysis of enzyme evolution, and the modeling of metabolic networks.

Genome Mining for Biosynthetic Gene Clusters

Genome mining plays a significant role in identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. In fungi, these gene clusters often contain the genes encoding the necessary enzymes, such as polyketide synthases (PKSs), acyltransferases, and cyclases, that work in concert to catalyze the various reactions required for production. ontosight.ai Studies on Aspergillus nidulans, a known producer of this compound, have successfully identified and characterized the mdp gene cluster responsible for its biosynthesis. nih.govasm.orgnih.gov This cluster includes genes like mdpG, which encodes the this compound PKS. nih.gov Genome sequencing of A. nidulans has revealed numerous gene clusters, many of which may be silent under standard laboratory conditions, highlighting the importance of genome mining in uncovering this untapped biosynthetic potential. nih.govresearchgate.net Similar genome analysis approaches have been applied to other fungi, such as Pseudocercospora fijiensis, where gene clusters homologous to the this compound pathway in A. nidulans have been identified, suggesting shared enzymatic machinery for intermediate compounds like emodin. semanticscholar.orgnih.gov

Phylogenomic Analysis of Polyketide Synthases

Phylogenomic analysis of polyketide synthases (PKSs) provides insights into the evolutionary relationships between these key enzymes and helps in classifying novel PKSs based on their homology to enzymes with known products. Phylogenetic analysis of PKSs involved in this compound biosynthesis, such as MdpG from A. nidulans, has shown homology to PKS proteins in other fungal pathways, including the cladofulvin pathway in Cladosporium fulvum. semanticscholar.orgplos.orgplos.org This comparative analysis helps in understanding the evolutionary history of polyketide biosynthesis and can inform predictions about the potential products of newly identified PKS genes.

Metabolic Network Analysis

Metabolic network analysis involves the construction and analysis of biological networks, such as metabolic pathways, to understand the complex interactions and regulatory mechanisms within a biological system. dawnofbioinformatics.com While specific detailed metabolic network analyses solely focused on this compound were not extensively detailed in the search results, the broader application of this approach in understanding secondary metabolism in fungi is evident. Metabolic analyses, including transcriptomic analysis revealing co-expression modules correlated with biosynthesis, are used to identify candidate genes involved in the production of secondary metabolites, such as anthraquinones, which share structural similarities with intermediates in the this compound pathway like emodin. researchgate.net STRING interaction networks also provide insights into the functional associations between proteins encoded by the mdp gene cluster, indicating their involvement in the this compound metabolic process. string-db.orgstring-db.org

Systems Biology Integration

Systems biology approaches integrate data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of biological processes, including secondary metabolite production. bioscipublisher.comnih.gov

Genomics, Transcriptomics, and Proteomics for Pathway Discovery

Integrating genomics, transcriptomics, and proteomics data is crucial for the discovery and characterization of biosynthetic pathways. Genomics provides the blueprint of potential BGCs, transcriptomics reveals which genes are being actively expressed under specific conditions, and proteomics identifies the proteins being produced, which are the functional enzymes catalyzing the biosynthetic reactions. bioscipublisher.com Studies involving A. nidulans have utilized transcriptomics to show that exposure to certain stimuli, like ionic liquids, can dramatically affect the expression of genes involved in both primary and secondary metabolism, leading to the production of compounds like this compound. researchgate.net Comparative proteomic approaches have also been used to identify that a this compound cluster producing xanthones is specifically active in certain cell types of A. nidulans. europa.eu This multi-omics integration helps in correlating gene presence with gene expression and protein production, providing a more complete picture of the active biosynthetic pathways. researchgate.netbioscipublisher.comnih.gov

Metabolomics for Product Profiling

Metabolomics is the study of the complete set of small molecule metabolites within a biological sample and is essential for product profiling in secondary metabolism research. bioscipublisher.comthermofisher.comjic.ac.uk By analyzing the metabolome, researchers can identify and quantify the secondary metabolites produced by an organism under different conditions. thermofisher.com ¹H NMR-based metabolomics, for instance, has been used in studies on A. nidulans mutants to observe significant metabolite shifts and differential accumulation of compounds, including those related to secondary metabolism. nih.gov Metabolomic profiling, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the broad and unbiased detection of a wide range of metabolites, aiding in the discovery of novel compounds and the understanding of how genetic or environmental changes impact the metabolic output, including the production of this compound. researchgate.netcore.ac.ukmetabolon.com

Future Research Directions and Biotechnological Potential

Discovery of Novel Derivatives and Analogs through Pathway Engineering

The elucidation of the monodictyphenone biosynthetic pathway in organisms like Aspergillus nidulans has opened doors for the discovery and creation of novel derivatives and analogs. nih.govnih.gov The biosynthesis involves a gene cluster (the mdp cluster) encoding enzymes such as PKS, acyltransferases, and cyclases that work together to produce the this compound scaffold. ontosight.ainih.gov

Targeted genetic modifications, such as deletions in the cclA gene in A. nidulans, have been instrumental in identifying the genes required for this compound and emodin (B1671224) analog biosynthesis and in revealing intermediate compounds like endocrocin (B1203551). nih.govnih.gov Replacing promoters of regulatory genes like mdpA and mdpE with inducible promoters, such as the alcA promoter, has confirmed their roles in activating the mdp cluster and has led to the production of this compound and emodin analogs. nih.govnih.govmdpi.com

Pathway engineering, including techniques like combinatorial domain swapping, has been used to generate polyketide derivatives in Aspergillus nidulans. mdpi.com This suggests a promising approach for creating hundreds of natural product derivatives simultaneously. mdpi.com The understanding of the genes involved in secondary metabolite biosynthesis facilitates genetic engineering efforts to create second-generation analogs. nih.gov Computational tools are also being developed to predict potential pathways for novel drug derivatives using existing enzymatic reaction data. mdpi.com

Enhanced Production Strategies for Academic and Industrial Applications

Enhancing the production of this compound is a significant area of research for both academic and industrial applications. ontosight.ainih.govmdpi.comnih.gov Many fungal secondary metabolite gene clusters, including those for this compound, are often silent or expressed at very low levels under standard laboratory conditions. nih.govnih.govnih.gov This has necessitated the development of strategies to activate these silent clusters and optimize production. nih.gov

One strategy involves manipulating growth media composition, such as supplementing media with ionic liquids, which has been shown to stimulate the production of this compound and orsellinic acid in Aspergillus nidulans. capes.gov.br Transcriptomic and metabolomic profiling has revealed that ionic liquids can dramatically affect the expression of genes involved in both primary and secondary metabolism, leading to increased production of certain metabolites. capes.gov.br

Genetic engineering techniques are also being employed to modify the genes involved in this compound biosynthesis and develop novel fermentation strategies. ontosight.ai This includes the use of inducible promoters to turn on the expression of secondary metabolite gene clusters. nih.govresearchgate.net Prevention of heterochromatin formation has also been shown to activate the production of this compound in Aspergillus nidulans. mdpi.com

Optimization of culture conditions is a feasible way to increase the production of target products in large-scale industrial production. mdpi.com While studies on this compound specifically in this context are ongoing, research on other fungal metabolites like balanol (B57124) has demonstrated significant production increases through medium optimization and increasing the transcription level of gene cluster members. mdpi.com

Exploration of Ecological Roles and Applications in Microbial Ecology

The ecological roles of secondary metabolites like this compound in the environment are an important area of exploration. ontosight.aiipi-limited.com Fungal secondary metabolites are believed to provide a competitive advantage in nature, potentially acting as agents for chemical warfare or as signal molecules. nih.gov

This compound has been isolated from marine fungi, suggesting a potential ecological role in marine environments. nih.gov Microbial ecology studies focus on how microorganisms interact with each other and their environment, and understanding the function of compounds like this compound can contribute to this field. ipi-limited.comyoutube.com

Research in environmental microbiology investigates the roles of microorganisms in various ecosystems, including their contributions to biogeochemical cycles and ecosystem health. ipi-limited.com While specific ecological roles of this compound are not extensively detailed in the provided results, the broader context of fungal secondary metabolites suggests potential functions in microbial interactions, defense mechanisms, or nutrient cycling within their ecological niches. nih.govipi-limited.com Co-incubation with microbial consortia has been used to mimic natural conditions and discover secondary metabolites, indicating the influence of microbial interactions on their production. mdpi.com

Q & A

Q. What are the standard analytical methods for detecting and quantifying monodictyphenone in fungal cultures?

To identify this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification . Metabolomic profiling, as demonstrated in Aspergillus nidulans studies, combines liquid chromatography with tandem mass spectrometry (LC-MS/MS) to isolate this compound from complex fungal extracts. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly when differentiating this compound from biosynthetic analogs like emodin .

Q. What experimental design considerations are critical for studying this compound biosynthesis in fungal systems?

Key factors include:

- Culture conditions : Optimizing media composition (e.g., carbon/nitrogen ratios) and ionic liquid stimuli (e.g., choline supplementation) to activate secondary metabolite clusters .

- Genetic controls : Using wild-type and mutant strains (e.g., ΔmdpG or ΔcclA) to validate cluster-specific biosynthesis pathways .

- Temporal sampling : Collecting data across multiple growth phases (e.g., days 5–10 post-inoculation) to capture dynamic expression of biosynthetic genes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound yield under varying culture conditions?

Contradictions often arise from unaccounted variables such as:

- Transcriptomic variability : Differential expression of regulatory genes (e.g., mdpG, cclA) due to epigenetic factors or strain-specific mutations .

- Metabolomic interference : Co-elution of structurally similar compounds (e.g., emodin) during LC-MS analysis, necessitating orthogonal validation via NMR or isotopic labeling .

- Experimental replication : Adhering to protocols from studies like Transcriptomic and Metabolomic Profiling of Ionic Liquid Stimuli to ensure reproducibility, including strict control of incubation temperatures and agitation rates .

Q. What methodological frameworks are suitable for elucidating this compound’s ecological role in fungal-host interactions?

A multi-omics approach is recommended:

Comparative genomics : Identify this compound cluster homologs across fungal taxa using tools like antiSMASH or PRISM.